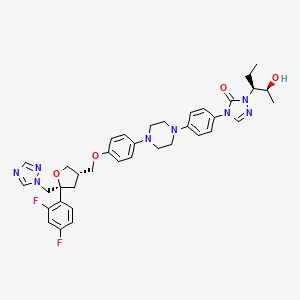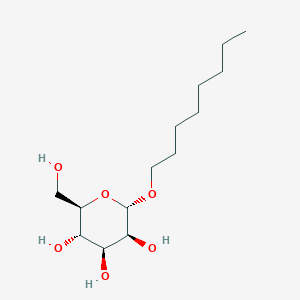
octyl alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl alpha-D-mannopyranoside: is a non-ionic surfactant and a glycoside derived from mannose, a type of sugar. It is composed of an octyl group attached to the alpha-D-mannopyranoside moiety. This compound is known for its ability to disrupt lipid bilayers, making it useful in various biochemical and biophysical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct 2,3-O-Isopropylidenation: This method involves the treatment of alpha-D-mannopyranosides with 0.12 equivalents of TsOH·H2O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-alpha-D-mannopyranosides in 80-90% yields.
Formation of Beta-Mannosidic Linkage: This involves the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose.
Industrial Production Methods: The industrial production of octyl alpha-D-mannopyranoside typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octyl alpha-D-mannopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to alcohol derivatives.
Substitution: Substituted mannopyranoside derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions. Biology : Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers. Medicine : Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues. Industry : Utilized in the formulation of detergents and cleaning agents due to its surfactant properties .
Wirkmechanismus
Octyl alpha-D-mannopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This disruption is facilitated by the hydrophobic octyl group inserting into the lipid bilayer, while the hydrophilic mannopyranoside moiety interacts with the aqueous environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl alpha-D-mannopyranoside: Similar in structure but with a methyl group instead of an octyl group.
Glyceryl alpha-D-mannopyranosides: These compounds have glyceryl moieties and are used for similar applications but have different physicochemical properties
Uniqueness: : Octyl alpha-D-mannopyranoside is unique due to its longer hydrophobic chain, which enhances its ability to disrupt lipid bilayers compared to shorter-chain analogs like methyl alpha-D-mannopyranoside. This makes it particularly useful in applications requiring strong surfactant properties.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-DGTMBMJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)


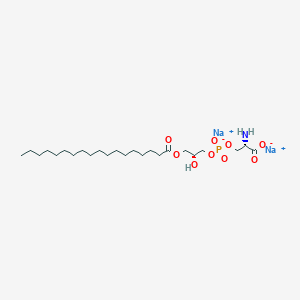
![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
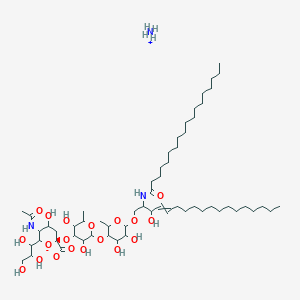
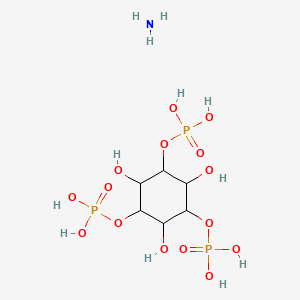
![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
